Sulfone, bis(p-azidophenyl)

Negative photoresist Deep-UV lithography PMMA sensitization

For DUV photoresist formulators: The sulfone bridge in this bisazide crosslinker provides 30x dose reduction over PMMA and a >150°C thermal window for robust processing. Differentiated from sulfide/oxide analogs for high-throughput microelectronics.

Molecular Formula C12H8N6O2S
Molecular Weight 300.3 g/mol
CAS No. 7300-27-8
Cat. No. B182915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfone, bis(p-azidophenyl)
CAS7300-27-8
Molecular FormulaC12H8N6O2S
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-]
InChIInChI=1S/C12H8N6O2S/c13-17-15-9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)16-18-14/h1-8H
InChIKeyKRPUDHQXDFRBGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-azidophenyl) Sulfone Procurement Guide: Baseline Characteristics for Aromatic Bisazide Crosslinkers


Bis(4-azidophenyl) sulfone (CAS 7300-27-8), also known as 4,4′-diazidodiphenyl sulfone (DDS), is a homobifunctional aromatic bisazide compound with the molecular formula C12H8N6O2S and a molecular weight of 300.3 g/mol [1]. It belongs to the class of aryl azide photo-crosslinkers, characterized by two terminal azide groups attached to a central diphenyl sulfone core . Upon exposure to deep UV radiation (typically 260 nm), the azide groups undergo photolysis to generate highly reactive nitrene intermediates, which subsequently insert into C–H bonds of adjacent polymer chains to form covalent crosslinks [2]. This compound is primarily employed in microelectronics fabrication as a photosensitive crosslinking agent in negative-tone photoresist formulations and anti-reflection coatings (ARCs) [3].

Why Generic Aromatic Azide Substitution Fails: Critical Selection Criteria for Bis(4-azidophenyl) Sulfone


Aromatic bisazides are not interchangeable commodity chemicals. The sulfone bridge in bis(4-azidophenyl) sulfone imparts distinct photochemical and thermal properties that directly impact resist performance and process compatibility. Substituting with alternative bisazides—such as 3,3′-diazidodiphenyl sulfone, 4,4′-diazidodiphenyl sulfide, or monoazide analogs—can result in altered UV absorption maxima, different crosslinking efficiency, modified solubility in casting solvents, and variable thermal stability during post-exposure bake steps [1]. Furthermore, the electron-withdrawing sulfone group influences the reactivity of the photogenerated nitrene intermediate, affecting the yield of productive C–H insertion events versus unproductive side reactions [2]. In anti-reflection coating applications, the specific absorption characteristics of the crosslinked DDS at 193 nm are essential for standing wave suppression; alternative bisazides lacking this absorption profile cannot serve this dual function [3]. The quantitative evidence below establishes where bis(4-azidophenyl) sulfone demonstrates verifiable differentiation from its closest comparators.

Quantitative Evidence Guide: Verified Differentiation of Bis(4-azidophenyl) Sulfone from In-Class Comparators


Radiation Dose Reduction in PMMA Resist Formulations Compared to Unmodified Positive-Tone PMMA

Bis(4-azidophenyl) sulfone (4,4′-diazidodiphenyl sulfone) when incorporated into PMMA at 20–25 wt% reverses the resist tone from positive to negative and reduces the required radiation dose by a factor of 30 compared to unmodified positive-tone PMMA [1]. Unmodified PMMA typically requires doses of approximately 600–900 mJ/cm² for positive-tone patterning; the azide-sensitized formulation achieves negative-tone patterning at 20–30 mJ/cm² deep-UV dose [2]. This represents a dose reduction of approximately 30×.

Negative photoresist Deep-UV lithography PMMA sensitization

Dual-Function Performance as Crosslinker and 193 nm Absorber in PMMA Anti-Reflection Coatings

In PMMA-based anti-reflection coatings (ARCs) for 193 nm excimer laser lithography, bis(4-azidophenyl) sulfone (DDS) serves a unique dual function that alternative bisazides cannot replicate: it acts as a photo-crosslinker upon deep-UV (260 nm) irradiation and the reacted DDS subsequently serves as the absorber for 193 nm radiation [1]. This dual functionality enables the fabrication of gratings with 100 nm period (~50 nm linewidth) that are almost entirely free of orthogonal standing waves [2]. The crosslinked DDS also prevents mixing of the ARC and PMMA resist layers during spin-coating and development, a critical requirement for multilayer lithographic processing [1].

Anti-reflection coating 193 nm lithography Standing wave suppression

Resist Swelling Suppression in Aqueous Alkaline Development Compared to Cyclized Rubber-Bisazide Systems

Negative photoresists formulated with phenolic resins (poly(vinylphenol)/poly(p-hydroxystyrene)) and aromatic bisazides including 3,3′-diazidodiphenyl sulfone exhibit high resolution capability due to the absence of swelling in aqueous alkaline developers [1]. This represents a critical differentiation from traditional cyclized rubber-bisazide negative resists, which swell in organic solvent developers and consequently exhibit limited resolution [2]. The swelling suppression in the phenolic resin-azide system enables the resolution of 0.6 μm line and space patterns when sensitized for i-line (365 nm) exposure [3]. The structurally analogous 3,3′-diazidodiphenyl sulfone demonstrates this anti-swelling behavior; bis(4-azidophenyl) sulfone (the 4,4′-isomer) shares the same sulfone-bridged bisazide architecture and comparable photochemistry.

Negative photoresist Swelling suppression Aqueous alkaline development

Thermal Decomposition Profile Differentiates Sulfone-Bridged Bisazides from Sulfide and Sulfoxide Analogs

The sulfone-bridged architecture of bis(4-azidophenyl) sulfone confers distinct thermal decomposition behavior compared to sulfide and sulfoxide analogs. Thermolysis studies on α-azidobenzyl derivatives demonstrate that sulfone 2 requires the highest temperature (>150°C) for nitrogen loss, whereas sulfide 1 loses nitrogen at 120°C with neighboring group participation, and sulfoxide 3 exhibits intermediate behavior . This thermal stability hierarchy (sulfone > sulfoxide > sulfide) is directly attributable to the oxidation state of sulfur and its electron-withdrawing capacity, which modulates the activation energy for azide decomposition . The higher thermal threshold of sulfone-bridged bisazides provides a wider process window for post-exposure bake steps without premature thermal crosslinking.

Thermal stability Decomposition kinetics Process safety

High-Value Application Scenarios for Bis(4-azidophenyl) Sulfone Based on Verified Performance Differentiation


Deep-UV Negative-Tone Photoresist Formulations Requiring High Throughput

Formulators developing negative-tone photoresists for deep-UV contact or proximity lithography should prioritize bis(4-azidophenyl) sulfone when throughput is a critical parameter. The 30× dose reduction versus positive-tone PMMA enables significantly faster wafer processing, making this bisazide the preferred sensitizer for high-volume manufacturing environments where exposure time directly impacts cost-per-wafer. Optimal performance is achieved at 20–25 wt% loading in PMMA with post-annealing at 100°C for 0.5 h [4].

Anti-Reflection Coatings for 193 nm Excimer Laser Lithography

In multilayer resist systems for 193 nm lithography, bis(4-azidophenyl) sulfone is uniquely suited for anti-reflection coating (ARC) formulations. Its dual function as a photo-crosslinker (activated at 260 nm) and as the 193 nm absorber eliminates the need for separate absorber additives and prevents intermixing with the imaging resist layer during spin-coating. This compound enables the fabrication of sub-100 nm features with minimal standing wave artifacts [4].

High-Resolution Phenolic Resin-Based Negative Resists with Aqueous Development

When developing negative resists for applications requiring environmentally benign aqueous alkaline development, bis(4-azidophenyl) sulfone in combination with poly(vinylphenol) resins provides swelling-free development that preserves pattern fidelity. This system achieves resolution down to 0.6 μm line/space patterns , surpassing the resolution limits of traditional cyclized rubber-bisazide resists that require organic solvent developers [4].

Photochemical Polymer Crosslinking Requiring Extended Thermal Process Windows

In polymer crosslinking applications involving elevated-temperature post-exposure bake steps, the sulfone-bridged bisazide architecture of bis(4-azidophenyl) sulfone provides a wider thermal processing window than sulfide- or sulfoxide-containing analogs. The >150°C nitrogen loss threshold reduces the risk of premature thermal crosslinking during bake cycles, enabling more robust process control and lower defect rates in manufacturing settings.

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